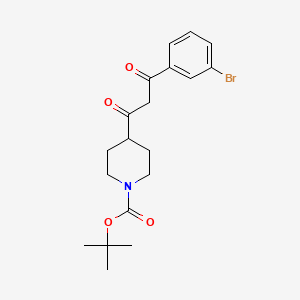

tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[3-(3-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrNO4/c1-19(2,3)25-18(24)21-9-7-13(8-10-21)16(22)12-17(23)14-5-4-6-15(20)11-14/h4-6,11,13H,7-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWPPRAWPJQLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678114 | |

| Record name | tert-Butyl 4-[3-(3-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-48-4 | |

| Record name | tert-Butyl 4-[3-(3-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The 3-bromophenyl ketone moiety is then attached through a series of reactions involving bromination and acylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Chemical Reactions Analysis

tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Scientific Research Applications

tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.

Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives, which have shown potential in treating various diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate is primarily related to its ability to interact with specific molecular targets. For instance, as an intermediate in the synthesis of PARP inhibitors, it may contribute to the inhibition of PARP enzymes, which play a crucial role in DNA repair processes. By inhibiting these enzymes, the compound can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing their DNA .

Comparison with Similar Compounds

Trifluoromethyl and Fluoro Groups

The compound tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (CAS 1354953-08-4) introduces fluorine and trifluoromethyl groups, significantly enhancing electronegativity and metabolic stability .

Fluorophenyl Oxopiperazine Derivatives

Compounds like tert-butyl 4-(3-fluorophenyl)-3-oxopiperazine-1-carboxylate (CAS 1284243-21-5) replace the ketone-propanoyl group with an oxopiperazine ring, altering hydrogen-bonding capacity and rigidity .

Ketone and Ester Modifications

highlights analogs where the 3-oxopropanoyl group is replaced with ethoxy or methoxy esters (e.g., tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, CAS 877173-80-3). These modifications:

- Increase hydrophilicity via ester groups.

- Reduce reactivity compared to ketones, favoring stability in acidic conditions.

Biological Activity

tert-Butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate is a complex organic compound with significant implications in medicinal chemistry, particularly in the development of cancer therapeutics. This compound serves as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used primarily for treating cancers associated with BRCA1 and BRCA2 mutations.

Chemical Structure and Properties

- Molecular Formula : C19H24BrNO4

- Molecular Weight : 410.308 g/mol

- CAS Number : 1017781-49-5

The compound features a piperidine ring substituted at the 1-position with a tert-butyl group and at the 4-position with a 3-(3-bromophenyl)-3-oxopropanoyl moiety, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24BrNO4 |

| Molecular Weight | 410.308 g/mol |

| CAS Number | 1017781-49-5 |

| Purity | Specification not provided |

The primary biological activity of this compound is linked to its role as an intermediate in synthesizing Niraparib. Niraparib exerts its therapeutic effects by inhibiting PARP enzymes, which play a crucial role in DNA repair mechanisms. By inhibiting these enzymes, the compound promotes increased apoptosis in cancer cells, particularly those harboring specific genetic mutations.

Interaction Studies

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in DNA repair. The following studies highlight its interactions:

- Inhibition of PARP Activity : Studies have shown that compounds similar to this compound exhibit significant inhibition of PARP activity, leading to enhanced cytotoxicity in BRCA-mutated cancer cell lines.

- Cell Viability Assays : In vitro assays have demonstrated that this compound can reduce cell viability in several cancer cell lines, including ovarian and breast cancer models, by inducing DNA damage and subsequent cell death.

Case Studies

Several case studies have reported on the efficacy of Niraparib, which is synthesized using this compound:

- Case Study 1 : A clinical trial involving patients with recurrent ovarian cancer demonstrated that Niraparib significantly improved progression-free survival compared to placebo, highlighting the importance of its active intermediates.

- Case Study 2 : Research published in oncological journals has shown that patients with BRCA mutations treated with Niraparib exhibited higher response rates and longer overall survival compared to traditional therapies.

Comparative Analysis with Related Compounds

The structural similarity between this compound and other PARP inhibitors such as Olaparib and Rucaparib underscores its potential therapeutic relevance.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Niraparib | Piperidine structure | Designed for BRCA mutations |

| Olaparib | Different substituents | Approved for broader cancer types |

| Rucaparib | Similar core structure | Distinct pharmacological properties |

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(3-(3-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate, and what key reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization .

- Acylation : Introduction of the 3-(3-bromophenyl)-3-oxopropanoyl moiety via coupling reactions (e.g., using acid chlorides or activated esters) .

- Optimization : Solvent selection (e.g., dichloromethane), base (e.g., triethylamine), and temperature control to minimize side reactions .

Q. Key Reaction Conditions Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, THF | Piperidine nitrogen protection |

| Acylation | 3-(3-Bromophenyl)-3-oxopropanoyl chloride, DCM | Ketone introduction |

| Purification | Column chromatography (silica gel) | Isolation of pure product |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns and Boc group integrity. For example, the tert-butyl group appears as a singlet (~1.4 ppm in H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHBrNO: calc. 418.09) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry and confirm bond angles/distances .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) in structural elucidation?

Answer:

- Multi-Method Validation : Cross-validate NMR (solution state) with X-ray (solid state). For example, crystallography may reveal conformational flexibility not evident in NMR .

- Computational Modeling : Density Functional Theory (DFT) optimizes geometries to compare with experimental data, resolving discrepancies in bond lengths or torsional angles .

- Dynamic NMR : Analyze temperature-dependent NMR to detect hindered rotation or tautomerism .

Q. How can computational chemistry aid in predicting reactivity or biological activity?

Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes or receptors. The bromophenyl group may engage in hydrophobic interactions .

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis links substituent effects (e.g., bromine’s electronegativity) to activity trends .

- Reactivity Prediction : Frontier Molecular Orbital (FMO) analysis identifies susceptible sites for nucleophilic/electrophilic attacks .

Q. What challenges arise in optimizing reaction conditions for large-scale synthesis while maintaining stereochemical fidelity?

Answer:

- Scale-Up Issues : Exothermic reactions require controlled heat dissipation to prevent racemization .

- Catalyst Selection : Chiral catalysts (e.g., BINAP-metal complexes) ensure enantioselectivity but may degrade at higher scales .

- Purification : Recrystallization or chiral HPLC may be needed to separate diastereomers, increasing cost .

Q. Optimization Table :

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Solvent | DCM (10 mL) | Switch to toluene (lower toxicity) |

| Catalyst Loading | 5 mol% | Reduce to 2 mol% (cost-saving) |

| Reaction Time | 12 hrs | 8 hrs (optimized mixing) |

Q. How do researchers design experiments to investigate the compound's potential interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and target modulation (Western blot for protein expression) .

Q. Example Assay Design :

| Assay Type | Protocol | Key Metrics |

|---|---|---|

| SPR | Immobilize target protein on chip | Kon/Koff rates, affinity |

| MTT | Incubate with HeLa cells | IC values |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.